1-(2-Aminoethyl)-3,4-dihydroisoquinoline-6,7-diol 1-(2-Aminoethyl)-3,4-dihydroisoquinoline-6,7-diol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15972726
InChI: InChI=1S/C11H14N2O2/c12-3-1-9-8-6-11(15)10(14)5-7(8)2-4-13-9/h5-6,14-15H,1-4,12H2
SMILES:
Molecular Formula: C11H14N2O2
Molecular Weight: 206.24 g/mol

1-(2-Aminoethyl)-3,4-dihydroisoquinoline-6,7-diol

CAS No.:

Cat. No.: VC15972726

Molecular Formula: C11H14N2O2

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Aminoethyl)-3,4-dihydroisoquinoline-6,7-diol -

Specification

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
IUPAC Name 1-(2-aminoethyl)-3,4-dihydroisoquinoline-6,7-diol
Standard InChI InChI=1S/C11H14N2O2/c12-3-1-9-8-6-11(15)10(14)5-7(8)2-4-13-9/h5-6,14-15H,1-4,12H2
Standard InChI Key GFVZIVKXTUEVJE-UHFFFAOYSA-N
Canonical SMILES C1CN=C(C2=CC(=C(C=C21)O)O)CCN

Introduction

Chemical Identity and Structural Features

The molecular formula of 1-(2-Aminoethyl)-3,4-dihydroisoquinoline-6,7-diol is C11_{11}H14_{14}N2_2O2_2, with a molar mass of 206.24 g/mol. Key structural elements include:

  • 3,4-Dihydroisoquinoline core: A partially saturated heterocycle that enhances metabolic stability compared to fully aromatic systems .

  • 6,7-Dihydroxy groups: These polar substituents facilitate hydrogen bonding, influencing solubility and receptor interactions .

  • 1-(2-Aminoethyl) side chain: A flexible alkylamine moiety that may enhance bioavailability and enable interactions with enzymatic or receptor targets .

Table 1: Comparative Molecular Properties of Related Isoquinoline Derivatives

CompoundMolecular FormulaMolar Mass (g/mol)Key Substituents
3,4-Dihydroisoquinoline-6,7-diolC9_9H9_9NO2_2163.176,7-dihydroxy
6,7-Dimethoxy-3,4-dihydroisoquinolineC11_{11}H13_{13}NO2_2195.236,7-dimethoxy
Target CompoundC11_{11}H14_{14}N2_2O2_2206.246,7-dihydroxy, 1-(2-aminoethyl)

Synthetic Pathways and Optimization

Although no direct synthesis of 1-(2-Aminoethyl)-3,4-dihydroisoquinoline-6,7-diol is documented, methodologies for analogous compounds suggest feasible routes:

Core Ring Formation

The 3,4-dihydroisoquinoline scaffold can be synthesized via Bischler-Napieralski cyclization, where phenethylamine derivatives undergo formylation and cyclization in the presence of Lewis acids like phosphorus oxychloride . For example, 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride is synthesized from 3,4-dimethoxyphenethylamine using formylation reagents and oxalyl chloride, achieving yields >75% and purity >99% . Adapting this method, the target compound could be synthesized by substituting methoxy groups with hydroxyl-protected intermediates (e.g., benzyl ethers), followed by deprotection.

Table 2: Key Synthetic Steps for Analogous Compounds

StepReagents/ConditionsYieldPurity
FormylationEthyl formate, reflux80–85%>95%
CyclizationOxalyl chloride, CH2_2Cl2_2, 10–20°C75–80%>99%
DeprotectionH2_2/Pd-C, MeOH90%>98%

Analytical and Structural Characterization

Critical characterization data for the target compound would include:

  • NMR Spectroscopy: 1^1H NMR signals for the 6,7-dihydroxy groups (δ 8.5–9.0 ppm, broad singlets) and the 2-aminoethyl chain (δ 2.8–3.2 ppm, triplet).

  • Mass Spectrometry: ESI-MS m/z 207.1 [M+H]+^+.

  • HPLC Purity: >98% under reversed-phase conditions (C18 column, 0.1% TFA in H2_2O/MeOH).

Challenges and Future Directions

  • Synthetic Complexity: Protecting hydroxyl groups during alkylation steps requires orthogonal strategies (e.g., silyl ethers) to avoid side reactions.

  • Solubility Optimization: The polar hydroxyl and amine groups may limit lipophilicity, necessitating prodrug approaches for in vivo studies.

  • Target Validation: Computational docking studies against PDE-4 or DNA topoisomerase I could prioritize biological testing.

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